3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide
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Overview
Description
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide is a synthetic organic compound characterized by its unique pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylpropanamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyrazole ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
N-methylpropanamide: Another precursor used in the synthesis.
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid: A structurally similar compound with different functional groups.
Uniqueness
3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropanamide is unique due to its specific combination of functional groups and the pyrazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C9H16N4O/c1-6-9(10)7(2)13(12-6)5-4-8(14)11-3/h4-5,10H2,1-3H3,(H,11,14) |
InChI Key |
OWEHXTMCEHQWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC)C)N |
Origin of Product |
United States |
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